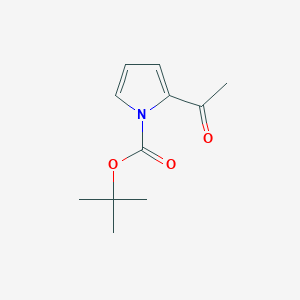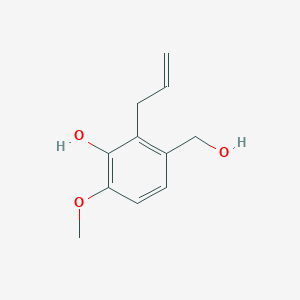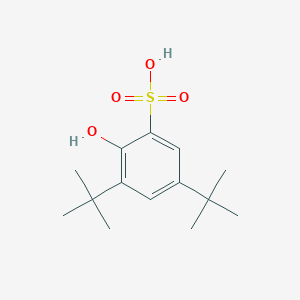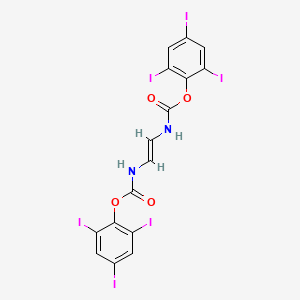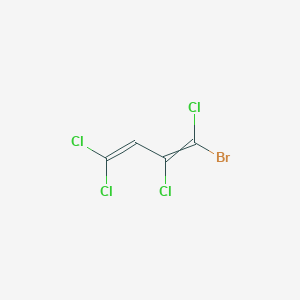![molecular formula C6H9N3O4 B14457154 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide CAS No. 70792-56-2](/img/structure/B14457154.png)
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide typically involves the reaction of specific precursors under controlled conditionsThe reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. The final product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide involves its interaction with specific molecular targets. The compound can form imine derivatives, which are known to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is often mediated through the formation of covalent bonds with active site residues, leading to the modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(2-amino-2-oxoethyl)imino]diacetic acid: A tricarboxylic acid amide with similar functional groups but different structural arrangement.
2-Aminooxazole: A heterocyclic compound with a five-membered ring structure containing oxygen and nitrogen atoms.
Uniqueness
2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide is unique due to its specific combination of amino and oxo groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
70792-56-2 |
|---|---|
Molekularformel |
C6H9N3O4 |
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
2-(2-amino-2-oxoethoxy)imino-3-oxobutanamide |
InChI |
InChI=1S/C6H9N3O4/c1-3(10)5(6(8)12)9-13-2-4(7)11/h2H2,1H3,(H2,7,11)(H2,8,12) |
InChI-Schlüssel |
WPNAFLVAOCTDFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=NOCC(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



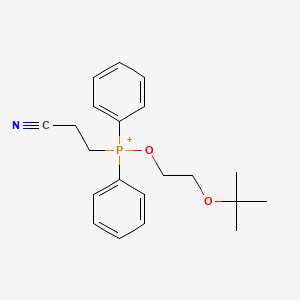


![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)

![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)


